molecular formula C9H11NO B1296288 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 51471-08-0

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

Cat. No. B1296288
CAS RN: 51471-08-0
M. Wt: 149.19 g/mol
InChI Key: DZQFXLPORSTNMP-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, commonly known as 5-MeO-DIPT, is a synthetic psychedelic drug of the tryptamine class. It is a structural analog of the neurotransmitter serotonin, and has been found to have hallucinogenic and entactogenic effects in humans. 5-MeO-DIPT has been used in scientific research to study the effects of psychedelic drugs on the brain, as well as to investigate the potential therapeutic applications of psychedelic drugs in treating mental health disorders.

Scientific Research Applications

Indole Synthesis and Classification

Indoles are pivotal in organic chemistry and pharmacology due to their presence in numerous biologically active molecules. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the compound's significance in creating diverse indole structures. This work underscores the intricate strategies employed in synthesizing indoles, including methods that might involve 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one as a precursor or intermediate (Taber & Tirunahari, 2011).

Role in Epigenetic Modifications

Research on DNA methyltransferase inhibitors, such as Goffin and Eisenhauer (2002), explores the epigenetic modulation capabilities of indole derivatives. These compounds can reverse hypermethylation, a common feature in malignancies, thus reinstating the expression of tumor suppressor genes. Although 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is not directly mentioned, its structural relatives show promise in cancer research through epigenetic pathways (Goffin & Eisenhauer, 2002).

Ethylene Perception Inhibition in Fruits and Vegetables

The application of 1-methylcyclopropene (1-MCP), structurally related to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, demonstrates the compound's utility in agricultural science. Watkins (2006) reviews 1-MCP's impact on delaying ripening and senescence in fruits and vegetables, showcasing the compound's potential to improve postharvest quality. This underscores the broader implications of similar compounds in enhancing food storage and longevity (Watkins, 2006).

Antioxidant Properties and Medicinal Chemistry

Indole derivatives exhibit significant antioxidant properties, as discussed by Yadav et al. (2014), who review chromones and their derivatives. These compounds, including structures related to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, play a crucial role in neutralizing free radicals and preventing cell impairment, highlighting their therapeutic potential in combating diseases linked to oxidative stress (Yadav et al., 2014).

properties

IUPAC Name

1-methyl-6,7-dihydro-5H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQFXLPORSTNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299631
Record name 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6,7-dihydro-1H-indol-4(5H)-one

CAS RN

51471-08-0
Record name 51471-08-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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